PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)
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Overview
Description
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. Phosphatidylinositol (PtdIns)-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt) is a synthetic analog of natural PtdIns featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol stereochemistry as that of the natural compound. PtdIns-(3,5)-P2 is rapidly synthesized from PtdIns-(3)-P1 in yeast when a PtdIns-(3)-P5-hydroxy kinase is activated during hyperosmotic conditions. PtdIns-(3,5)-P2 is also present in mammalian cells, such as monkey COS-7 cells, where a similar biosynthetic route has been demonstrated.
Scientific Research Applications
Synthesis and Biological Activity
PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt) is used in the synthesis of phosphatidylinositol polyphosphates. For instance, Zhang et al. (2008) described the synthesis of phosphatidylinositol-3,4,5-trisphosphorothioate using dipalmitoyl PtdIns(3,4,5)PT(3), demonstrating its role in mimicking insulin and activating sodium transport in cells (Zhang et al., 2008).
Molecular Recognition and Phosphatase Resistance
Xu et al. (2006) synthesized analogues of phosphatidylinositol-3-phosphate (PtdIns(3)P) using dipalmitoyl chains. These analogues displayed reduced binding activities with certain protein domains, suggesting their potential use in studying cell physiology mediated by these lipids (Xu et al., 2006).
Role in Cellular Motility
The lipid products of phosphoinositide 3-kinase, including PtdIns-(3,5)-P2 dipalmitoyl, enhance cell motility as shown in studies by Derman et al. (1997). These studies demonstrate the involvement of this compound in actin reorganization and membrane ruffling, highlighting its importance in cellular movement and structure (Derman et al., 1997).
Involvement in Cellular Stress Responses
Research indicates that PtdIns-(3,5)-P2 plays a role in cellular responses to stress. For instance, Dewald et al. (2001) reported the involvement of this compound in the rapid accumulation of phosphoinositides during salt stress in Arabidopsis, suggesting its role in stress signaling pathways (Dewald et al., 2001).
Regulation of Phosphoinositide Levels
PtdIns-(3,5)-P2 is also involved in the regulation of phosphoinositide levels in cells. Michell et al. (2009) discussed a protein complex that controls the synthesis of PtdIns(3,5)P2, elucidating the molecular mechanisms behind its regulation and its implications for neurodegenerative conditions (Michell & Dove, 2009).
Role in Endocytic Cycle
PtdIns-(3,5)-P2 is essential for the endocytic cycle in cells. Kim et al. (2006) found that alterations in PtdIns(4,5)P2 levels impact multiple steps in the endocytic cycle, including transferrin recycling, highlighting the compound's significance in organelle trafficking (Kim et al., 2006).
Properties
Molecular Formula |
C41H78O19P3 · 3Na |
---|---|
Molecular Weight |
1036.9 |
InChI |
InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-41-37(45)39(58-61(47,48)49)36(44)40(38(41)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54 |
InChI Key |
NBKRWHZNPNTETQ-PBBZQLKASA-K |
SMILES |
O[C@@H]1[C@H](OP([O-])(O)=O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H]1OP([O-])(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)=O.[Na+].[Na+].[Na+] |
Synonyms |
Phosphatidylinositol-3,5-diphosphate C-16 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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